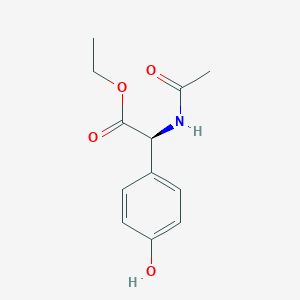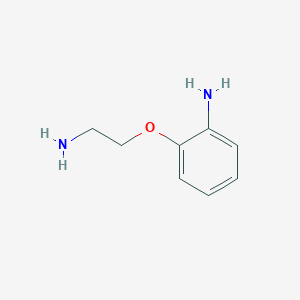
2-(2-Aminoethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethoxy)aniline is an organic compound with the molecular formula C8H12N2O It consists of an aniline moiety substituted with an aminoethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)aniline typically involves the reaction of 2-chloroethanol with aniline in the presence of a base, followed by the reduction of the resulting intermediate. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: 60-80°C
Reduction Agent: Hydrogen gas with a palladium catalyst or sodium borohydride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Aminoethoxy)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Employed in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethoxy)aniline involves its interaction with various molecular targets. The amino and ethoxy groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in drug design and development.
Vergleich Mit ähnlichen Verbindungen
2-(2-Aminoethoxy)ethanol: Similar structure but with an additional hydroxyl group.
2-(2-Aminoethoxy)ethoxyethanol: Contains an extended ethoxy chain.
Aniline: The parent compound without the aminoethoxy substitution.
Uniqueness: 2-(2-Aminoethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and binding characteristics are required.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-(2-aminoethoxy)aniline |
InChI |
InChI=1S/C8H12N2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,9-10H2 |
InChI-Schlüssel |
ILZADBVYYMXODJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




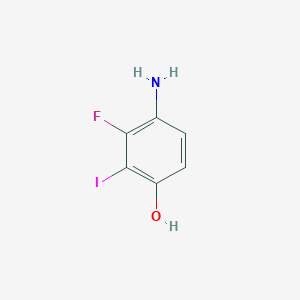
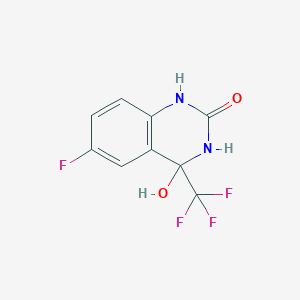



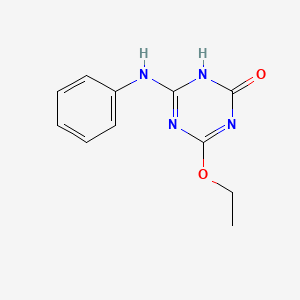
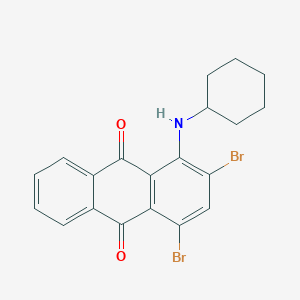
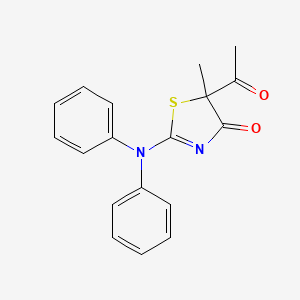

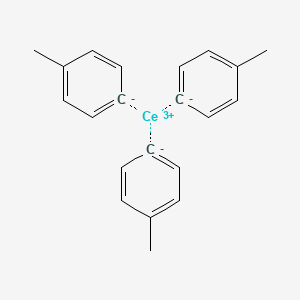
![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
